
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is an organic compound with a unique structure that combines an imidazole ring with a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2,3,3-trimethylbutylamine with imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
科学的研究の応用
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The branched alkyl chain may also play a role in modulating the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3,3-Trimethyl-1-butene: A related compound with a similar alkyl chain but lacking the imidazole ring.
1-(2,3,3-Trimethylbutyl)-1H-imidazole: Similar structure but without the amine group.
Uniqueness
1-(2,3,3-Trimethylbutyl)-1H-imidazol-2-amine is unique due to the presence of both the imidazole ring and the branched alkyl chain
特性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC名 |
1-(2,3,3-trimethylbutyl)imidazol-2-amine |
InChI |
InChI=1S/C10H19N3/c1-8(10(2,3)4)7-13-6-5-12-9(13)11/h5-6,8H,7H2,1-4H3,(H2,11,12) |
InChIキー |
KXJAUFFLVSYXQM-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1N)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13323688.png)
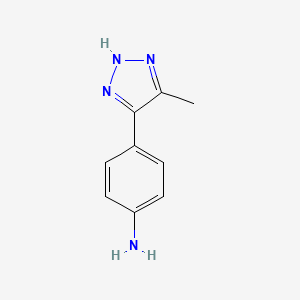
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13323698.png)
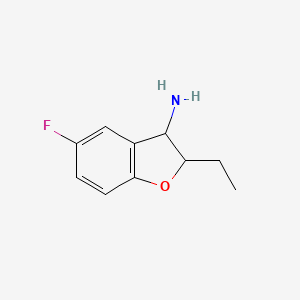
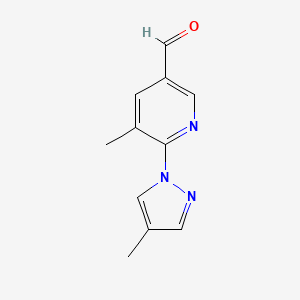
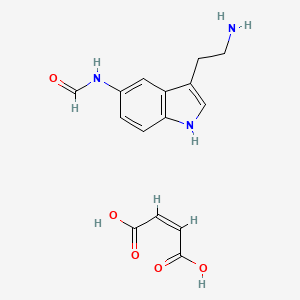
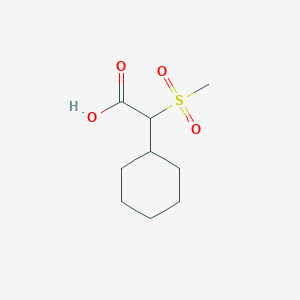

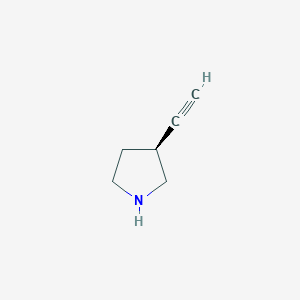
![Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13323743.png)
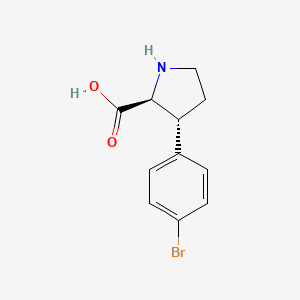
![2-{1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidin-3-yl}acetic acid](/img/structure/B13323750.png)
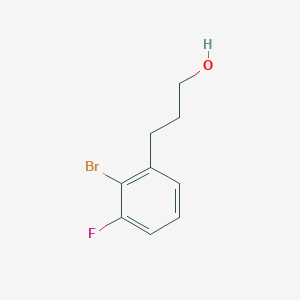
![5-Amino-2-tert-butoxycarbonyl-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13323764.png)
